molecular formula C13H17ClN2O2 B1438426 Methyl (4-chlorophenyl)(piperazin-1-yl)acetate CAS No. 1049606-14-5

Methyl (4-chlorophenyl)(piperazin-1-yl)acetate

Cat. No. B1438426
M. Wt: 268.74 g/mol
InChI Key: IEHFYAQJHKFHTJ-UHFFFAOYSA-N
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Description

“Methyl (4-chlorophenyl)(piperazin-1-yl)acetate” is a biochemical used for proteomics research . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of compounds similar to “Methyl (4-chlorophenyl)(piperazin-1-yl)acetate” often involves N-alkylation of 4-(4-chlorophenyl)piperazine with various reagents . For example, one compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of “Methyl (4-chlorophenyl)(piperazin-1-yl)acetate” is based on structures generated from information available in ECHA’s databases . The molecular formula is C13H17ClN2O2 .

Scientific Research Applications

Role in Neuropsychiatric Disorder Treatment

Arylpiperazine derivatives are significant in neuropsychiatric disorder treatments. They have been studied for their pharmacological actions, particularly in treating schizophrenia, depression, and anxiety. These compounds are noted for their varied effects on serotonin receptor activities and other neurotransmitter systems, which are crucial for managing the symptoms of these disorders. Their metabolism, including N-dealkylation processes, provides a deeper understanding of their pharmacokinetics and potential therapeutic uses (Caccia, 2007).

Drug Development and Synthetic Methodologies

Research into arylpiperazine derivatives extends into the development and synthesis of novel compounds with potential therapeutic applications. For example, studies on the synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, highlight the role of specific arylpiperazine structures in developing drugs with significant pharmacological effects (Saeed et al., 2017). These synthetic methodologies contribute to the broader field of medicinal chemistry by offering routes to optimize drug properties and efficacy.

Interaction with DNA and Potential for Drug Design

The interaction of certain arylpiperazine derivatives with DNA, as seen with Hoechst 33258 and its analogs, offers a foundation for drug design, especially in targeting specific DNA sequences or structures. These interactions are pivotal for developing drugs that can modulate DNA functions or for use as diagnostic tools in biotechnology and research settings (Issar & Kakkar, 2013).

properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2-piperazin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-2-4-11(14)5-3-10/h2-5,12,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHFYAQJHKFHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-chlorophenyl)(piperazin-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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